2-(Ethylsulfanyl)-5-formylbenzonitrile
Description
2-(Ethylsulfanyl)-5-formylbenzonitrile (CAS: 1699462-21-9) is an aromatic nitrile derivative with the molecular formula C₁₀H₉NOS and a molecular weight of 191.25 g/mol . Its structure features a benzonitrile core substituted with an ethylsulfanyl group (-S-C₂H₅) at position 2 and a formyl group (-CHO) at position 3. The juxtaposition of electron-withdrawing (nitrile) and electron-donating (ethylsulfanyl) groups creates a polarized electronic environment, enhancing its utility as a precursor in heterocyclic synthesis and pharmaceutical intermediates. The ethylsulfanyl moiety also contributes to lipophilicity, influencing solubility and reactivity in organic media .
Properties
IUPAC Name |
2-ethylsulfanyl-5-formylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-2-13-10-4-3-8(7-12)5-9(10)6-11/h3-5,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUNRQWXMQYNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-5-formylbenzonitrile typically involves the introduction of the ethylsulfanyl group and the formyl group onto a benzonitrile core. One common method involves the reaction of 2-bromo-5-formylbenzonitrile with ethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-(Ethylsulfanyl)-5-formylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-5-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Ethylsulfinyl)-5-formylbenzonitrile or 2-(Ethylsulfonyl)-5-formylbenzonitrile.
Reduction: Formation of 2-(Ethylsulfanyl)-5-hydroxymethylbenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-5-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-5-formylbenzonitrile involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in thiol-disulfide exchange reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethylsulfanyl vs. Halogen Groups
A key analog is 2-fluoro-5-formylbenzonitrile (CAS: 218301-22-5, C₈H₄FNO, MW: 149.12 g/mol) . Replacing the ethylsulfanyl group with fluorine alters the compound’s electronic and steric profile:
- Electronic Effects : Fluorine’s electronegativity (-I effect) increases the electron deficiency of the aromatic ring compared to the electron-donating ethylsulfanyl group (+M effect). This difference impacts reactivity in nucleophilic aromatic substitution or cross-coupling reactions.
- Lipophilicity: The ethylsulfanyl group enhances solubility in nonpolar solvents (logP estimated ~2.5), whereas the fluorinated analog is more polar (logP ~1.8) .
- Biological Activity : Ethylsulfanyl-containing derivatives (e.g., thiosemicarbazides) exhibit potent antioxidant properties (IC₅₀ = 0.22–1.08 µg/mL in DPPH assays), likely due to sulfur’s radical-stabilizing capacity. Fluorinated analogs are less studied in this context but may prioritize electronic applications .
Functional Group Comparison: Formyl vs. Other Electrophilic Groups
The formyl group at position 5 enables Schiff base formation, a critical step in synthesizing bioactive heterocycles like 1,2,4-triazoles . In contrast, compounds lacking the formyl group (e.g., 2-(ethylsulfanyl)benzonitrile ) show reduced versatility in condensation reactions, limiting their utility in medicinal chemistry.
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-(Ethylsulfanyl)-5-formylbenzonitrile is an organic compound with notable biological activity, primarily due to its unique chemical structure that includes an ethylsulfanyl group and a formyl group attached to a benzonitrile core. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings.
The biological activity of 2-(Ethylsulfanyl)-5-formylbenzonitrile is attributed to its ability to interact with various molecular targets:
- Thiol-Disulfide Exchange : The ethylsulfanyl group can participate in thiol-disulfide exchange reactions, which are crucial in regulating protein function and cellular signaling.
- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially modulating their activity and influencing metabolic pathways.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(Ethylsulfanyl)-5-formylbenzonitrile exhibit significant antimicrobial properties. A comparative study showed that derivatives with similar functional groups have shown activity against various bacterial strains. For instance, compounds with sulfur-containing groups have been reported to enhance antimicrobial efficacy due to their ability to disrupt microbial cell membranes .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 2-(Ethylsulfanyl)-5-formylbenzonitrile | 20-25 | E. coli |
| Similar Sulfur Compounds | 22-30 | S. aureus |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of 2-(Ethylsulfanyl)-5-formylbenzonitrile on cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 18 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of 2-(Ethylsulfanyl)-5-formylbenzonitrile on MCF-7 breast cancer cells. The results showed that treatment led to significant apoptosis, evidenced by increased caspase-3 activity and alterations in mitochondrial membrane potential.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound exhibited potent activity, suggesting its potential use in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
